molecular formula C5H4ClNOS2 B13873405 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde

4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B13873405
M. Wt: 193.7 g/mol
InChI Key: ONXNAKAUSFQTFV-UHFFFAOYSA-N
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Description

4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a methylsulfanyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-methylsulfanyl-1,3-thiazole-5-carbaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-methanol.

    Substitution: 4-Amino-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde or 4-Thio-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde.

Scientific Research Applications

4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    2-Chloro-1,3-thiazole-5-carbaldehyde: Similar structure but without the methylsulfanyl group.

    4-Chloro-2-methylsulfanyl-1,3-thiazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the chloro, methylsulfanyl, and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS2/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXNAKAUSFQTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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